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molecular formula C19H26N2O7S B8305268 Glycine, (((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(ethoxycarbonyl)-, ethyl ester CAS No. 82560-34-7

Glycine, (((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(ethoxycarbonyl)-, ethyl ester

Cat. No. B8305268
M. Wt: 426.5 g/mol
InChI Key: WVGJMLNROJKXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04421693

Procedure details

2.2 g (0.01 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate, 2.4 g (0.01 mole) of N-ethoxycarbonyl-N-ethoxycarbonylmethylaminosulfenyl chloride obtained in Example 17, and 3.2 g (0.04 mole) of pyridine were dissolved in 30 ml of chloroform, and the resulting solution was stirred for 24 hours at 20° to 30° C. After completion of the reaction, the reaction solution was washed successively with water, diluted hydrochloric acid and water. The chloroform layer was dried and concentrated under reduced pressure to obtain an oily product which was almost entirely composed of the desired product although containing small amounts of the starting materials and impurities.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
N-ethoxycarbonyl-N-ethoxycarbonylmethylaminosulfenyl chloride
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.[CH2:17]([O:19][C:20]([N:22]([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])[S:23]Cl)=[O:21])[CH3:18].N1C=CC=CC=1>C(Cl)(Cl)Cl>[CH2:17]([O:19][C:20]([N:22]([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])[S:23][N:2]([CH3:1])[C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:21])[CH3:18]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
Name
N-ethoxycarbonyl-N-ethoxycarbonylmethylaminosulfenyl chloride
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(=O)N(SCl)CC(=O)OCC
Name
Quantity
3.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 24 hours at 20° to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction solution was washed successively with water, diluted hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oily product which

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)N(SN(C(OC1=CC=CC=2CC(OC21)(C)C)=O)C)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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